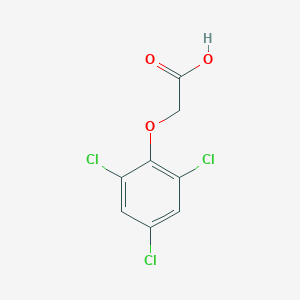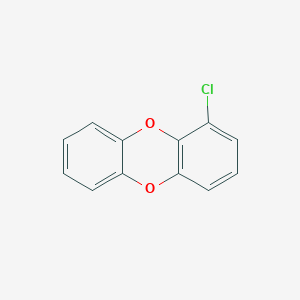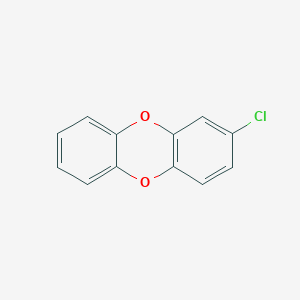
Pent-4-enyl-D-glucopyranoside
Descripción general
Descripción
Pent-4-enyl-D-glucopyranoside is a glycoside compound derived from D-glucose It features a pent-4-enyl group attached to the anomeric carbon of the glucopyranoside ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-4-enyl-D-glucopyranoside can be synthesized through the glycosylation of D-glucose derivatives with pent-4-enyl alcohol. One common method involves the use of glycosyl donors such as pent-4-enyl-2,3,4,6-tetra-O-benzyl-D-glucopyranoside and glycosyl acceptors like pent-4-enyl-2,3,4-tri-O-acetyl-D-glucopyranoside. The reaction is typically carried out in the presence of a promoter such as IDCP (iodine dichloride) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as chromatography may be employed to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Pent-4-enyl-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding glycosylamines.
Substitution: The pent-4-enyl group can participate in substitution reactions, where the double bond may react with electrophiles to form new products.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide in 1% aqueous acetonitrile is commonly used for oxidative transformations.
Substitution: Electrophilic reagents such as halogens can be used to react with the double bond in the pent-4-enyl group.
Major Products
Oxidation: The major products of oxidation reactions are N-acetyl-α-D-glucopyranosylamines.
Substitution: Depending on the electrophile used, various substituted derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
Pent-4-enyl-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a glycosyl donor in the synthesis of complex carbohydrates and oligosaccharides.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of pent-4-enyl-D-glucopyranoside involves its ability to undergo glycosylation reactions. The pent-4-enyl group can participate in electrophilic addition reactions, leading to the formation of glycosidic bonds. This property makes it a valuable glycosyl donor in synthetic chemistry . Additionally, the compound’s interactions with various enzymes and biomolecules are of interest in biological research.
Comparación Con Compuestos Similares
Similar Compounds
Pent-4-enyl glycosides: These compounds share the pent-4-enyl group but differ in the sugar moiety attached.
Allyl glycosides: Similar to pent-4-enyl glycosides but with an allyl group instead of a pent-4-enyl group.
Uniqueness
Pent-4-enyl-D-glucopyranoside is unique due to its specific structural features, which allow for selective glycosylation reactions. The presence of the pent-4-enyl group provides distinct reactivity compared to other glycosides, making it a valuable tool in synthetic and biological research .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-pent-4-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h2,7-15H,1,3-6H2/t7-,8-,9+,10-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFLCEUASFWSRL-YBTJCZCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)






